molecular formula C18H24FN3O4S B5268137 1-[4-({4-[(4-FLUOROPHENYL)SULFONYL]PIPERAZINO}CARBONYL)PIPERIDINO]-1-ETHANONE

1-[4-({4-[(4-FLUOROPHENYL)SULFONYL]PIPERAZINO}CARBONYL)PIPERIDINO]-1-ETHANONE

Cat. No.: B5268137
M. Wt: 397.5 g/mol
InChI Key: LXGPGCGDFPYASK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-({4-[(4-FLUOROPHENYL)SULFONYL]PIPERAZINO}CARBONYL)PIPERIDINO]-1-ETHANONE is a complex organic compound that features a fluorophenyl group, a sulfonyl group, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-({4-[(4-FLUOROPHENYL)SULFONYL]PIPERAZINO}CARBONYL)PIPERIDINO]-1-ETHANONE typically involves multiple steps. One common route includes the reaction of 4-fluorobenzenesulfonyl chloride with piperidine to form 1-(4-fluorophenylsulfonyl)piperidine . This intermediate can then be further reacted with piperazine and ethanone derivatives under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring are employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-[4-({4-[(4-FLUOROPHENYL)SULFONYL]PIPERAZINO}CARBONYL)PIPERIDINO]-1-ETHANONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups.

    Reduction: Reduction reactions can be performed to modify the sulfonyl group or other functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic conditions.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a suitable catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1-[4-({4-[(4-FLUOROPHENYL)SULFONYL]PIPERAZINO}CARBONYL)PIPERIDINO]-1-ETHANONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[4-({4-[(4-FLUOROPHENYL)SULFONYL]PIPERAZINO}CARBONYL)PIPERIDINO]-1-ETHANONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[4-({4-[(4-FLUOROPHENYL)SULFONYL]PIPERAZINO}CARBONYL)PIPERIDINO]-1-ETHANONE is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for diverse research and industrial applications.

Properties

IUPAC Name

1-[4-[4-(4-fluorophenyl)sulfonylpiperazine-1-carbonyl]piperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24FN3O4S/c1-14(23)20-8-6-15(7-9-20)18(24)21-10-12-22(13-11-21)27(25,26)17-4-2-16(19)3-5-17/h2-5,15H,6-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXGPGCGDFPYASK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(CC1)C(=O)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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